Rhenium hexafluoride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

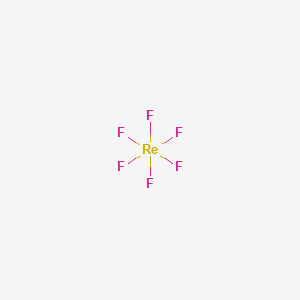

Rhenium hexafluoride, also known as rhenium (VI) fluoride (ReF6), is a compound of rhenium and fluorine and one of the seventeen known binary hexafluorides . It is a liquid at room temperature and freezes into a yellow solid at 18.5 °C . The boiling point is 33.7 °C .

Synthesis Analysis

This compound is synthesized by combining rhenium heptafluoride with additional rhenium metal at 300 °C in a pressure vessel . Two products of synthesis were obtained: synthesis product at a fluorination temperature of 300°C, synthesis product at a fluorination temperature of 600°C .Molecular Structure Analysis

The solid structure of this compound measured at -140 °C is orthorhombic space group Pnma . Lattice parameters are a = 9.417 Å, b = 8.570 Å, and c = 4.965 Å . The ReF6 molecule itself has octahedral molecular geometry .Chemical Reactions Analysis

This compound is a Lewis acid and strong oxidant . It adducts potassium fluoride and oxidizes nitric oxide to nitrosyl . Gaseous this compound reacts with hydrogen as follows: ReF6(g) + 3H2(g) → Re(s) + 6HF(g) .Physical and Chemical Properties Analysis

This compound has a molar mass of 300.20 g/mol . It appears as a liquid or yellow crystalline solid . Its density is 4.94g/mL . The melting point is 18.5 °C and the boiling point is 33.7 °C . The Re–F bond length is 1.823 Å .Wissenschaftliche Forschungsanwendungen

Electronics and Semiconductor Industries

Rhenium hexafluoride is utilized in the electronics, semiconductor, and laser industries. It serves as a substrate for rhenium or rhenium alloy films, a crucial component in these sectors (Meshri, 2000).

Catalysis in Petrochemical Industry

Rhenium, particularly in the form of rhenium-nickel alloys, is a significant material in the petrochemical industry. Improvements in its high-temperature performance in humid air, a limitation due to the formation of rhenium heptoxide, are being researched through the incorporation of iridium into Re deposits (Sagiv, Eliaz & Gileadi, 2013).

Study of Rhenium Production Process

The production process of rhenium, involving the reduction of this compound with hydrogen, has been studied to understand the structure of various rhenium precipitates and their microhardness after deposition and annealing (Vybyvanets et al., 2016).

Supply and Recycling of Rhenium

Assessment of supply interruption, recycling, processing sources, and technologies related to rhenium is critical for ensuring sustainable access to this metal. Research focuses on secondary sources, historical cost, supply interruption indicators, and opportunities for recovering and reusing existing rhenium stocks (Kesieme, Chrysanthou & Catulli, 2019).

Photochemistry and Photophysics

Advances in the photochemistry of rhenium complexes have significant applications in supramolecular chemistry, carbon dioxide reduction, bioinorganic chemistry, sensors, and light-emitting devices (Kirgan, Sullivan & Rillema, 2007).

Neutron Capture and Transmission Measurements

Research on neutron interactions with rhenium, particularly its isotopes 185Re and 187Re, is crucial for nuclear reactor applications. This involves studying neutron capture and transmission using time-of-flight techniques to derive resonance parameters and their implications (Epping et al., 2017).

Rhenium in Radiopharmaceuticals

Rhenium's coordination chemistry is vital due to the applications of its isotopes, 186/188Re, as therapeutic agents in nuclear medicine. The development of stable complexes of rhenium in suitable oxidation states is a focus area for creating effective radiopharmaceuticals (Gerber & Schoultz, 2016).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

CAS-Nummer |

10049-17-9 |

|---|---|

Molekularformel |

F6Re-6 |

Molekulargewicht |

300.197 g/mol |

IUPAC-Name |

rhenium;hexafluoride |

InChI |

InChI=1S/6FH.Re/h6*1H;/p-6 |

InChI-Schlüssel |

AAPOYMJYHKCERU-UHFFFAOYSA-H |

SMILES |

F[Re](F)(F)(F)(F)F |

Kanonische SMILES |

[F-].[F-].[F-].[F-].[F-].[F-].[Re] |

| 10049-17-9 | |

Piktogramme |

Corrosive |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.